N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine
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Overview
Description
N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves the reaction of cyanuric chloride with 4-ethoxyaniline to form an intermediate product. This intermediate is then reacted with glycine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogens (e.g., bromine) in the presence of catalysts like iron(III) bromide.
Major Products Formed
Oxidation: Dearylated triazine derivatives.
Reduction: Reduced triazine derivatives with modified functional groups.
Substitution: Substituted triazine derivatives with new functional groups.
Scientific Research Applications
N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and anticancer effects . The presence of ethoxyphenyl groups enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine: Similar structure but with methoxy groups instead of ethoxy groups.
N,N-bis[(4-ethoxyphenyl)aminoacetyl]-4,5-dimethyl-o-phenylenediamine: Contains ethoxyphenyl groups and a different core structure.
Uniqueness
N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is unique due to the presence of both ethoxyphenyl groups and a glycine moiety. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C21H24N6O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C21H24N6O4/c1-3-30-16-9-5-14(6-10-16)23-20-25-19(22-13-18(28)29)26-21(27-20)24-15-7-11-17(12-8-15)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,28,29)(H3,22,23,24,25,26,27) |
InChI Key |
XPFZODJMFCBKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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